REACTION_CXSMILES
|
C([N:4]1[CH2:9][CH2:8][N:7]([C:10]2[N:19]=[C:18]3[C:13]([C:14](=[O:27])[C:15]([C:22]([O:24]CC)=[O:23])=[CH:16][N:17]3[CH2:20][CH3:21])=[CH:12][CH:11]=2)[CH2:6][CH2:5]1)(=O)C.[OH-].[Na+]>C(O)(=O)C>[CH2:20]([N:17]1[C:18]2[C:13](=[CH:12][CH:11]=[C:10]([N:7]3[CH2:6][CH2:5][NH:4][CH2:9][CH2:8]3)[N:19]=2)[C:14](=[O:27])[C:15]([C:22]([OH:24])=[O:23])=[CH:16]1)[CH3:21] |f:1.2|
|
Name
|
ethyl 7-(4-acetyl-1-piperazinyl)-1,4-dihydro-1-ethyl-4-oxo-1,8-naphthyridine-3-carboxylate
|
Quantity
|
1.6 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)N1CCN(CC1)C1=CC=C2C(C(=CN(C2=N1)CC)C(=O)OCC)=O
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
95 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to give a precipitate which
|
Type
|
CUSTOM
|
Details
|
was collected
|
Type
|
CUSTOM
|
Details
|
recrystallized from water
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)N1C=C(C(C2=CC=C(N=C12)N1CCNCC1)=O)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1 g | |
YIELD: CALCULATEDPERCENTYIELD | 77% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |